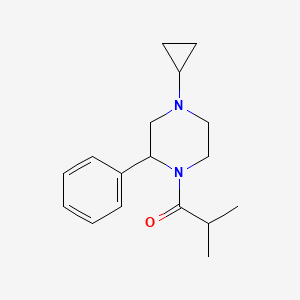

![molecular formula C14H12N4O3S B2807915 4-({[(苯基磺酰)氨基]羰基}氨基)-1H-吲唑 CAS No. 882748-22-3](/img/structure/B2807915.png)

4-({[(苯基磺酰)氨基]羰基}氨基)-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

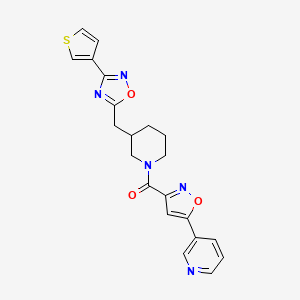

The compound “4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole” is a complex organic molecule. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted at the 4-position with a carbamoyl group, which in turn is substituted with a phenylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains an indazole ring, which is a type of heterocycle, or ring of atoms containing at least two different elements. In this case, the ring contains carbon and nitrogen atoms. Attached to this ring is a carbamoyl group (CONH2), which in turn is substituted with a phenylsulfonyl group (PhSO2) .科学研究应用

抗癌活性

吲唑衍生物通过多种机制表现出显着的抗肿瘤活性。例如,化合物 1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-苯基环丙烷-1-甲酰胺已被合成,并显示出对 HT-29、K562 和 MKN45 癌细胞系的增殖具有明显有效的抑制作用 (Lu et al., 2020)。另一项研究重点介绍了 1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙烷-1-甲酰胺的合成,该化合物对一些癌细胞系表现出显着的抑制活性 (Lu et al., 2021)。

抗菌活性

吲唑衍生物也因其潜在的抗菌活性而被合成。利用 4-氨基-5-[4-(4-X-苯基磺酰基)苯基]-4H-1,2,4-三唑-3-硫醇制备的一系列带有二苯砜部分的稠合 1,2,4-三唑表现出有希望的抗菌活性 (Almajan et al., 2010)。这突出了吲唑衍生物在开发新型抗菌剂方面的多功能性。

抗增殖特性

对吲唑衍生物的探索延伸到它们对癌细胞系的抗增殖作用。已经合成并评估了含有苯磺酰基的化合物,例如 6-氨基-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪和 [1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-6-酮,它们的抗增殖活性,对各种癌细胞系表现出良好的活性 (Almajan et al., 2010)。

未来方向

The future research directions could involve further investigation into the synthesis, properties, and potential applications of this compound. Despite not all newly synthesized compounds showing significant biological activity, the general scaffold allows several future optimizations for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus .

作用机制

Target of Action

The primary target of the compound 4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole, also known as 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea, is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is believed to interact with its target, carbonic anhydrase 2, and potentially inhibit its activity . This interaction could lead to changes in the balance of carbon dioxide and bicarbonate in the body, which could have various physiological effects.

属性

IUPAC Name |

1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-14(18-22(20,21)10-5-2-1-3-6-10)16-12-7-4-8-13-11(12)9-15-17-13/h1-9H,(H,15,17)(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHHAHODLFPCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC3=C2C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332886 |

Source

|

| Record name | 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

882748-22-3 |

Source

|

| Record name | 1-(benzenesulfonyl)-3-(1H-indazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

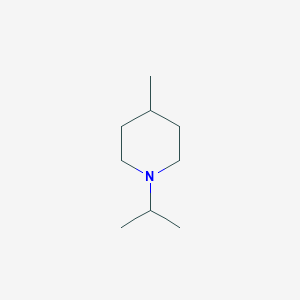

![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)

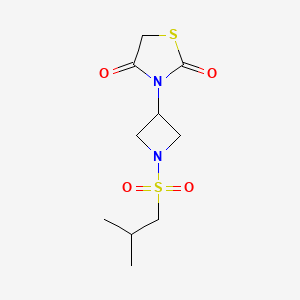

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)

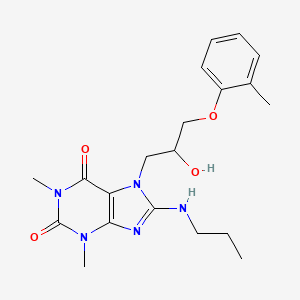

![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)

![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)

![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)

![1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2807852.png)